Potassium 4-aminosalicylate

Description

Historical Context and Evolution in Scientific Inquiry

The scientific journey of Potassium 4-aminosalicylate is intrinsically linked to its parent acid, 4-aminosalicylic acid (4-ASA). 4-ASA was first synthesized in 1902 by Seidel and Bittner. wikipedia.org However, its therapeutic potential was not recognized until the 1940s when Swedish chemist Jörgen Lehmann, noting that tuberculosis bacteria metabolized salicylic (B10762653) acid, rediscovered it as a potential treatment for tuberculosis. wikipedia.org In 1944, it was introduced into clinical use and became the second antibiotic, after streptomycin (B1217042), found to be effective against the disease. wikipedia.org

The primary industrial synthesis method developed was the Kolbe-Schmidt reaction, involving the carboxylation of m-aminophenol with carbon dioxide under pressure, often in the presence of potassium bicarbonate, which directly yields the potassium salt of 4-aminosalicylic acid. chemdad.comnih.govtou.edu.kz The acid form is then typically extracted by treatment with a strong acid. tou.edu.kz

The initial wave of research focused heavily on its bacteriostatic effect against Mycobacterium tuberculosis. wjgnet.com It was found to act as an antimetabolite, competing with para-aminobenzoic acid (PABA) to inhibit the synthesis of folic acid, a crucial pathway for bacterial growth. nih.govnih.govwikipedia.org For years, it was a cornerstone of combination therapy for tuberculosis, valued for its ability to inhibit the development of resistance to other drugs like streptomycin and isoniazid (B1672263). nih.govwjgnet.com

A significant evolution in the scientific inquiry surrounding 4-ASA and its salts occurred in 1984, when its anti-inflammatory properties were first described. nih.gov This discovery opened a new avenue of research, shifting some of the focus from infectious diseases to chronic inflammatory conditions, particularly inflammatory bowel disease (IBD). nih.govwjgnet.com Researchers began to investigate 4-ASA as an alternative to its isomer, 5-aminosalicylic acid (5-ASA or mesalazine), for treating conditions like ulcerative colitis and Crohn's disease. wjgnet.comnih.gov This led to comparative studies and the development of new formulations designed to target the colon. nih.gov

In recent decades, the scope of research has broadened further into materials science and crystal engineering. mdpi.comacs.org Scientists are exploring the creation of co-crystals and salts of 4-aminosalicylic acid with other active pharmaceutical ingredients to enhance physicochemical properties such as stability and dissolution rates. mdpi.comresearchgate.net This modern research highlights the compound's continuing relevance not just as a therapeutic agent, but as a versatile molecule in advanced chemical and pharmaceutical design. acs.org

| Key Milestones in 4-Aminosalicylic Acid Research | Year | Significance | Reference |

| First Synthesis | 1902 | 4-Aminosalicylic acid first synthesized by Seidel and Bittner. | wikipedia.org |

| Rediscovery for TB | 1943-1944 | Rediscovered by Jörgen Lehmann and introduced as a treatment for tuberculosis. | wikipedia.org |

| First Approved | 1955 | The potassium salt, Aminosalicylate Potassium, was first approved. | nih.gov |

| Anti-inflammatory Properties Described | 1984 | The anti-inflammatory activity of 4-ASA was first reported by Lover, opening research into its use for IBD. | nih.gov |

| Comparative IBD Studies | 1994 | A double-blind study compared the efficacy of 4-ASA and 5-ASA for maintaining remission in Crohn's disease. | nih.gov |

| Co-crystal & Nano-crystal Research | 2010s-Present | Increased focus on creating co-crystals and nano-sized crystals to improve pharmaceutical properties. | mdpi.comacs.orgresearchgate.net |

Scope of Academic Research on this compound

Academic research on this compound and its parent acid is multifaceted, extending from its foundational use in medicine to modern materials science. The potassium salt is particularly noted for its solubility characteristics. nih.gov

Key Research Areas:

Antimycobacterial Activity: The foundational research on 4-aminosalicylate revolves around its bacteriostatic action against Mycobacterium tuberculosis. Studies have elucidated its mechanism of action as an inhibitor of the folate synthesis pathway. nih.govnih.gov It is considered a second-line agent, particularly useful in cases of multi-drug resistant tuberculosis. researchgate.net

Anti-inflammatory Effects: A significant body of research investigates the anti-inflammatory properties of 4-aminosalicylate, particularly in the context of inflammatory bowel disease (IBD). nih.gov Studies have compared its efficacy to its isomer 5-ASA, suggesting it may be a potent anti-inflammatory agent and a therapeutic alternative in certain clinical situations. wjgnet.compsu.edu

Chemical Synthesis and Production: Research continues into optimizing the synthesis of 4-aminosalicylic acid. This includes investigations into the Kolbe-Schmidt reaction, exploring different solvents, pressures, and catalysts to improve the yield and efficiency of producing this compound as an intermediate. tou.edu.kz

Pharmaceutical Formulation and Crystal Engineering: Modern chemical research actively explores new physical forms of 4-aminosalicylic acid. This includes the formation of molecular salts and co-crystals with other molecules to modify properties like solubility, stability, and bioavailability. acs.orgresearchgate.net For instance, studies have successfully created nano-sized co-crystals of 4-ASA with other drugs to enhance dissolution rates. mdpi.com The potassium salt itself is a subject within this area due to its distinct solid-state properties compared to the free acid.

Coordination Chemistry: The presence of multiple functional groups (carboxylic acid, amine, and phenol) makes 4-aminosalicylate an interesting ligand for creating coordination complexes with various metal ions. acs.orgresearchgate.net Research in this area explores the resulting supramolecular structures and their potential applications.

Analytical Chemistry: The compound is also utilized in analytical methods. For example, research has demonstrated the use of 4-aminosalicylic acid as a coupling reagent for the spectrophotometric determination of other pharmaceutical compounds in alkaline mediums. researchgate.netrdd.edu.iq

| Physicochemical Properties of this compound | |

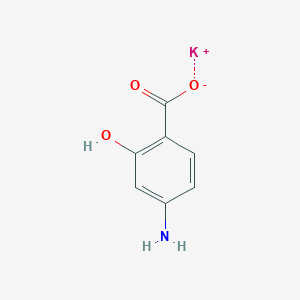

| IUPAC Name | potassium;4-amino-2-hydroxybenzoate |

| CAS Number | 133-09-5 |

| Molecular Formula | C₇H₆KNO₃ |

| Molecular Weight | 191.23 g/mol |

| Appearance | White to yellowish-white crystalline solid |

| Solubility | Freely soluble in water. The pH of a 1% solution is about 7. |

| Parent Acid | 4-Aminosalicylic acid (CAS 65-49-6) |

Structure

3D Structure of Parent

Properties

CAS No. |

133-09-5 |

|---|---|

Molecular Formula |

C7H7KNO3 |

Molecular Weight |

192.23 g/mol |

IUPAC Name |

potassium;4-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |

InChI Key |

CDLODIXNTFPTEN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] |

Isomeric SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)O.[K] |

Other CAS No. |

133-09-5 |

Pictograms |

Irritant |

Related CAS |

65-49-6 (Parent) |

Origin of Product |

United States |

Mechanism of Action and Molecular Interactions of 4 Aminosalicylate

Elucidation of Anti-mycobacterial Action

Potassium 4-aminosalicylate functions as a prodrug, meaning it is metabolized into an active form within the mycobacterium, which then interferes with the folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides and certain amino acids, making it an essential process for bacterial survival.

Due to its structural similarity to para-aminobenzoic acid (PABA), a natural substrate in the folate pathway, 4-aminosalicylate acts as a competitive inhibitor. nih.govresearchgate.netnih.gov This structural mimicry allows it to be recognized and processed by the enzymes of the folate synthesis pathway. nih.govfrontiersin.org

4-aminosalicylate is not a direct inhibitor of dihydropteroate synthase (DHPS); instead, it serves as an alternative substrate for this enzyme. nih.govnih.gov DHPS incorporates 4-aminosalicylate into the folate pathway, a step that is followed by the action of dihydrofolate synthase (DHFS). nih.govnih.govresearchgate.net This enzymatic conversion is a critical step in the bioactivation of the drug. nih.govasm.org Mutations in the gene encoding DHFS (folC) can prevent this activation, leading to resistance to the drug. nih.govasm.org

The enzymatic processing of 4-aminosalicylate by DHPS and DHFS results in the formation of hydroxylated dihydropteroate (Hydroxy-H2Pte) and ultimately a hydroxyl dihydrofolate antimetabolite (Hydroxy-H2PteGlu). nih.govresearchgate.netnih.gov These molecules are fraudulent metabolites that differ from the natural dihydrofolate.

The generated hydroxyl dihydrofolate antimetabolite is a potent competitive inhibitor of dihydrofolate reductase (DHFR), the next enzyme in the folate pathway. nih.govnih.govresearchgate.net DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in cellular metabolism. nih.gov By inhibiting DHFR, the antimetabolite effectively blocks the entire folate pathway, leading to a bacteriostatic effect on Mycobacterium tuberculosis. nih.govdrugbank.com

Table 1: Key Enzymes and Metabolites in the Folate Pathway Inhibition by 4-Aminosalicylate

| Enzyme/Metabolite | Role in Pathway | Interaction with 4-Aminosalicylate/Metabolites |

|---|---|---|

| Para-Aminobenzoic Acid (PABA) | Natural substrate for DHPS | 4-Aminosalicylate acts as a structural analog. nih.govresearchgate.netnih.gov |

| Dihydropteroate Synthase (DHPS) | Catalyzes the formation of dihydropteroate | Utilizes 4-aminosalicylate as a substrate. nih.govnih.govnih.gov |

| Dihydrofolate Synthase (DHFS) | Converts dihydropteroate to dihydrofolate | Processes the 4-aminosalicylate-containing intermediate. nih.govnih.govresearchgate.net |

| Hydroxyl Dihydrofolate Antimetabolites | Fraudulent metabolites | Generated from 4-aminosalicylate. nih.govresearchgate.netnih.gov |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate | Competitively inhibited by the hydroxyl dihydrofolate antimetabolite. nih.govnih.govresearchgate.net |

In addition to its role as an antifolate, 4-aminosalicylate also disrupts iron metabolism in mycobacteria, a process critical for their survival and pathogenesis.

Iron is an essential nutrient for Mycobacterium tuberculosis, but its acquisition within a host is challenging due to the low availability of free iron. asm.orgfrontiersin.org To overcome this, mycobacteria synthesize and secrete siderophores, which are high-affinity iron chelators. asm.org The primary siderophores in Mycobacterium tuberculosis are mycobactins. nih.gov

Table 2: Impact of 4-Aminosalicylate on Mycobacterial Iron Metabolism

| Component | Function | Effect of 4-Aminosalicylate |

|---|---|---|

| Mycobactin (B74219) | Siderophore (iron chelator) | Synthesis is inhibited. drugbank.comnih.gov |

| Iron Uptake | Essential for bacterial growth and metabolism | Reduced due to lack of mycobactin. nih.gov |

| Salicylic (B10762653) Acid | Precursor for mycobactin synthesis | 4-Aminosalicylate may act as an antimetabolite. nih.govnih.gov |

Mechanisms of Drug Resistance Inhibition for Co-administered Agents

A key therapeutic benefit of 4-aminosalicylate is its ability to inhibit the development of bacterial resistance to other co-administered antitubercular drugs, such as streptomycin (B1217042) and isoniazid (B1672263). nih.govdrugbank.com The primary mechanism behind this is linked to its bacteriostatic action, which slows down the growth and multiplication of Mycobacterium tuberculosis. drugbank.com

By inhibiting folic acid synthesis, 4-aminosalicylate creates an environment where the bacterial population is less likely to develop spontaneous mutations that would confer resistance to other drugs. There are two main proposed mechanisms for its bacteriostatic effect:

Inhibition of Folic Acid Synthesis: 4-aminosalicylic acid acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid. It competes with the natural substrate, para-aminobenzoic acid (PABA), and binds to the enzyme with a greater affinity. This effectively halts the folic acid synthesis pathway, which is vital for the production of nucleotides and subsequent DNA replication in bacteria. drugbank.com

Inhibition of Mycobactin Synthesis: A secondary mechanism may involve the inhibition of mycobactin synthesis. Mycobactin is a siderophore essential for iron uptake by M. tuberculosis. By interfering with its synthesis, 4-aminosalicylate can further impede bacterial growth and proliferation. drugbank.com

Role of Dihydrofolate Synthase (DHFS) Mutations in Resistance Development

While 4-aminosalicylate is effective, resistance can still emerge. The development of resistance to 4-aminosalicylate is primarily linked to mutations in the folC gene, which encodes for the enzyme dihydrofolate synthase (DHFS). asm.orgasm.org

4-aminosalicylic acid is a pro-drug that requires bioactivation through the folate pathway. It is first incorporated by dihydropteroate synthase (DHPS) and then by dihydrofolate synthase (DHFS) to generate a hydroxyl dihydrofolate antimetabolite. This antimetabolite then inhibits dihydrofolate reductase (DHFR). wikipedia.orgnih.gov

Mutations within the H₂Pte binding pocket of DHFS are a key mechanism of resistance. asm.org These mutations can reduce the enzymatic activity of DHFS and, more importantly, abolish the bioactivation of the 4-aminosalicylate-derived intermediate. asm.org This prevents the formation of the inhibitory hydroxyl dihydrofolate metabolite, rendering the drug ineffective. wikipedia.orgnih.gov

| Gene | Enzyme | Role in 4-ASA Action | Effect of Mutation |

| folC | Dihydrofolate Synthase (DHFS) | Bioactivation of 4-ASA pro-drug | Confers resistance by preventing the formation of the active metabolite. asm.orgasm.org |

Anti-inflammatory Molecular Pathways of Aminosalicylates (referring to 4-Aminosalicylic Acid)

Beyond its antibacterial properties, 4-aminosalicylic acid exhibits anti-inflammatory effects, which are particularly relevant in the context of inflammatory bowel disease. These effects are mediated through various molecular pathways.

Free Radical Scavenging and Reactive Oxygen Species Modulation

One of the proposed anti-inflammatory mechanisms of aminosalicylates is their ability to scavenge free radicals and modulate reactive oxygen species (ROS). While some sources suggest 4-ASA is an ineffective radical scavenger, nih.gov others indicate that it can reduce the concentration of ROS. The active moiety of sulfasalazine, 5-aminosalicylic acid (an isomer of 4-ASA), is a known radical scavenger, and this action is believed to be clinically relevant in inflammatory bowel disease. nih.gov The accumulation of oxygen-derived free radicals is a factor in the pathogenesis of chronic inflammatory bowel disease, and scavenging these radicals can mitigate tissue damage. nih.govaimspress.com

Leukotriene Production Reduction, including Leukotriene B4 Chemotactic Response

Aminosalicylates are thought to reduce the production of leukotrienes, which are potent inflammatory mediators. nih.gov Specifically, they can inhibit the chemotactic response of macrophages to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells. nih.gov By inhibiting the recruitment of these inflammatory cells to the site of inflammation, aminosalicylates can help to dampen the inflammatory cascade. nih.govnih.gov

Prostaglandin Production Dynamics and Cytoprotective Effects

The effect of aminosalicylates on prostaglandin production is complex and appears to be concentration-dependent. Prostaglandins (B1171923) can have both pro-inflammatory and cytoprotective effects. nih.govnih.gov It is suggested that at lower concentrations, aminosalicylates may stimulate the production of cytoprotective prostaglandins, which can help to protect the gastric mucosa. nih.gov However, at higher concentrations, they may inhibit prostaglandin synthesis, which could contribute to their anti-inflammatory effects. The precise dynamics of how 4-aminosalicylic acid specifically influences prostaglandin production and its cytoprotective effects require further investigation.

Leukocyte Recruitment and Adhesion Molecule Upregulation Inhibition

The migration of leukocytes from the bloodstream to tissues is a critical step in the inflammatory response. This process, known as leukocyte recruitment, is mediated by the expression of adhesion molecules on the surface of both leukocytes and endothelial cells lining the blood vessels. Aminosalicylates, as a class of drugs, are understood to interfere with this process, thereby reducing the influx of inflammatory cells to the site of inflammation.

While specific studies focusing solely on this compound are limited, the general mechanism attributed to aminosalicylates involves the inhibition of leukocyte adhesion molecule upregulation. nih.govnih.gov This action helps to maintain remission in conditions like inflammatory bowel disease by preventing the recruitment of leukocytes into the bowel wall. nih.govnih.gov The process of leukocyte adhesion is a complex cascade involving the initial tethering and rolling of leukocytes along the endothelium, followed by firm adhesion and transmigration into the surrounding tissue. This is facilitated by the interaction of specific adhesion molecules.

Research has shown that aminosalicylates can inhibit the chemotactic response of leukocytes to stimuli such as leukotriene B4, a potent chemoattractant. nih.govnih.gov By reducing the responsiveness of leukocytes to such signals, 4-aminosalicylate can diminish their accumulation at inflammatory sites.

Table 1: Effects of Aminosalicylates on Leukocyte Recruitment

| Mechanism | Effect | Reference |

|---|---|---|

| Leukocyte Adhesion Molecule Upregulation | Inhibition | nih.govnih.gov |

| Chemotactic Response to Leukotriene B4 | Inhibition | nih.govnih.gov |

| Leukocyte Recruitment into Bowel Wall | Prevention | nih.govnih.gov |

5-Lipoxygenase (5-LO) Pathway Inhibition

The 5-lipoxygenase (5-LO) pathway is a critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. The role of 4-aminosalicylate in the inhibition of this pathway is a subject of some debate in the scientific literature, with findings that contrast with those for its isomer, 5-aminosalicylic acid.

Some research indicates that, unlike 5-ASA, 4-aminosalicylic acid does not exert an inhibitory effect on the lipoxygenation of arachidonic acid. This suggests that its anti-inflammatory properties may arise from mechanisms independent of the 5-LO pathway.

Conversely, other studies on aminosalicylates as a group suggest a role in reducing leukotriene production. nih.govnih.gov For instance, 5-aminosalicylic acid has been shown to inhibit the 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils. rupress.org This inhibition is considered a key aspect of its anti-inflammatory action. The discrepancy in findings between 4-ASA and 5-ASA highlights the importance of the amino group's position on the salicylic acid backbone in determining the specific molecular interactions and ultimate pharmacological effect.

Further investigation is required to definitively elucidate the precise impact of this compound on the 5-lipoxygenase pathway and to reconcile the differing observations in the existing literature.

Table 2: Research Findings on 4-Aminosalicylate and the 5-Lipoxygenase Pathway

| Compound | Effect on 5-Lipoxygenase Pathway |

|---|---|

| 4-Aminosalicylate | Reported to have no inhibitory effect on arachidonic acid lipoxygenation in some studies. |

| 5-Aminosalicylate | Demonstrated inhibition of the 5-lipoxygenase pathway in human neutrophils. rupress.org |

Advanced Synthetic Methodologies for Potassium 4 Aminosalicylate and Its Derivatives

Chemical Synthesis Pathways for 4-Aminosalicylic Acid Precursors

The industrial production of 4-aminosalicylic acid (4-ASA), the precursor to potassium 4-aminosalicylate, has historically relied on several key synthetic routes. These methods aim to introduce a carboxyl group onto an aminophenol backbone or modify existing benzoic acid derivatives.

One of the primary methods for synthesizing 4-ASA is a modification of the Kolbe-Schmitt reaction . numberanalytics.comwikipedia.org This process involves the carboxylation of m-aminophenol. nih.govtandfonline.com Typically, m-aminophenol is heated with potassium bicarbonate or ammonium (B1175870) carbonate under pressure in the presence of carbon dioxide. nih.govchemdad.com The reaction is often carried out at elevated temperatures and pressures to facilitate the addition of the carboxyl group to the aromatic ring. wikipedia.org While this method is a cornerstone of industrial production, it can require significant energy input and precise control of reaction conditions to achieve high yields and purity. google.comgoogleapis.com

Another significant pathway starts from 2-amino-4-nitrobenzoic acid . google.com This process involves the diazotization of 2-amino-4-nitrobenzoic acid, followed by hydrolysis to form 2-hydroxy-4-nitrobenzoic acid. google.com The nitro group is then reduced to an amino group to yield 4-aminosalicylic acid. google.com This multi-step synthesis offers an alternative route, though it involves the use of potentially hazardous reagents like nitrites and requires careful handling of the intermediate compounds.

A more recent and greener approach involves enzymatic synthesis . Researchers have utilized a reversible salicylic (B10762653) acid decarboxylase to catalyze the carboxylation of m-aminophenol, presenting an enzymatic Kolbe-Schmitt reaction. researchgate.netelsevierpure.com This method can offer high selectivity and operates under milder conditions compared to traditional chemical synthesis, though scalability and enzyme stability are key considerations for industrial application. researchgate.net

The table below summarizes the key aspects of these synthetic pathways.

| Starting Material | Key Reagents/Process | Product | Key Advantages/Disadvantages |

| m-Aminophenol | Potassium bicarbonate/Ammonium carbonate, CO2, Heat, Pressure (Kolbe-Schmitt reaction) | 4-Aminosalicylic acid | Established industrial method; can have high energy requirements. numberanalytics.comwikipedia.orgnih.govchemdad.comgoogle.comgoogleapis.com |

| 2-Amino-4-nitrobenzoic acid | Diazotization (e.g., sodium nitrite), Hydrolysis, Reduction of nitro group | 4-Aminosalicylic acid | Alternative to carboxylation; involves potentially hazardous intermediates. google.com |

| m-Aminophenol | Reversible salicylic acid decarboxylase, Bicarbonate | 4-Aminosalicylic acid | Green chemistry approach, high selectivity, mild conditions; scalability can be a challenge. researchgate.netelsevierpure.com |

| 5-(Phenylazo)salicylic acid sodium salt | Sodium dithionite, Sodium hydroxide (B78521), Hydrochloric acid/Acetic acid | 4-Aminosalicylic acid | A laboratory-scale synthesis involving the reduction of an azo compound. prepchem.com |

Mechanochemical Approaches for Salt and Cocrystal Formation of 4-Aminosalicylic Acid

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based methods for the synthesis of pharmaceutical salts and cocrystals. These solvent-free or low-solvent techniques can lead to the formation of novel solid forms, including different polymorphs, and offer advantages in terms of reduced environmental impact and simplified processing.

Liquid-Assisted Grinding (LAG) and Neat Grinding (NG) Techniques

Liquid-assisted grinding (LAG) and neat grinding (NG) are the most common mechanochemical techniques. prepchem.comCurrent time information in Bangalore, IN. In NG, the solid reactants are ground together without any added solvent. researchgate.net In LAG, a small, catalytic amount of a liquid is added to the grinding mixture, which can significantly accelerate the reaction rate and influence the final product form. prepchem.comwikipedia.org

Several studies have demonstrated the utility of these methods for 4-aminosalicylic acid. For instance, the reaction of 4-ASA with ammonia (B1221849) using LAG resulted in the formation of a pure polymorphic form (Form II) of ammonium 4-aminosalicylate, whereas solution-based methods produced a mixture of polymorphs. gov.bc.caumt.edu Similarly, new cocrystals of theophylline (B1681296) with 4-aminosalicylic acid have been successfully prepared using LAG. tandfonline.comacs.org The choice between NG and LAG, and the specific liquid used in LAG, can be critical in determining the outcome of the reaction, including the polymorphic form of the product. prepchem.comwikipedia.org For example, grinding of carbamazepine (B1668303) with para-aminosalicylic acid, both neat and with ethyl acetate, yielded a 1:1 cocrystal. researchgate.net

Solid-Gas Reaction Methodologies

Solid-gas reactions represent another important mechanochemical approach. In this method, a solid reactant is exposed to a reactive gas, leading to a chemical transformation. This technique has been successfully applied to 4-aminosalicylic acid. The reaction of solid 4-ASA with ammonia gas also leads to the formation of pure Form II of ammonium 4-aminosalicylate, mirroring the results from LAG and highlighting the potential for solvent-free synthesis of specific polymorphs. researchgate.netgov.bc.caumt.edu This method avoids the use of any liquid solvent, making it an even "greener" synthetic route.

Polymorphic Control and Crystalline Form Generation

A key advantage of mechanochemical methods is the ability to exert control over the polymorphic form of the final product. google.com Polymorphism, the existence of a substance in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit different physical and chemical properties. As mentioned, both LAG and solid-gas reactions with ammonia selectively produce Form II of ammonium 4-aminosalicylate, while solution methods yield a mixture of three polymorphs. gov.bc.caumt.edu This demonstrates the potential of mechanochemistry to target specific, potentially more stable or bioavailable, crystalline forms that may be difficult to obtain through conventional crystallization processes. The formation of different cocrystals and salts of 4-ASA with various coformers, such as sulfadimidine, has also been shown to be influenced by the synthetic method, leading to different crystal lattices and physicochemical properties.

The following table summarizes the mechanochemical approaches for 4-aminosalicylic acid.

| Mechanochemical Method | Reactants | Product | Key Findings |

| Liquid-Assisted Grinding (LAG) | 4-Aminosalicylic acid, Ammonia | Ammonium 4-aminosalicylate (Form II) | Selective formation of a single polymorph. gov.bc.caumt.edu |

| Neat Grinding (NG) / LAG | Carbamazepine, para-Aminosalicylic acid | [CBZ + PASA] (1:1) cocrystal | Efficient cocrystal formation. researchgate.net |

| Liquid-Assisted Grinding (LAG) | Theophylline, 4-Aminosalicylic acid | Theophylline:4-aminosalicylic acid (2:1) cocrystal | Preparation of novel cocrystals. tandfonline.comacs.org |

| Solid-Gas Reaction | Solid 4-Aminosalicylic acid, Ammonia gas | Ammonium 4-aminosalicylate (Form II) | Solvent-free synthesis of a specific polymorph. researchgate.netgov.bc.caumt.edu |

Development of 4-Aminosalicylate Derivatives and Hybrid Systems

To enhance the therapeutic profile of 4-aminosalicylic acid, researchers have been actively involved in the design and synthesis of novel derivatives and hybrid molecules. This approach aims to combine the pharmacophore of 4-ASA with other chemical moieties to create new entities with potentially improved efficacy, different modes of action, or dual activities.

Synthesis of Novel Hydrazide and Heterocyclic Scaffold Hybrids

A significant area of research has been the synthesis of hybrids of 4-aminosalicylic acid incorporating hydrazide and various heterocyclic scaffolds . numberanalytics.comnih.gov These modifications often target the carboxylic acid or the amino group of the 4-ASA molecule.

One study reported the synthesis of three new series of non-carboxylic 4-aminosalicylic acid hybrids. numberanalytics.comnih.gov These included derivatives bearing hydrazides, heterocyclic scaffolds (such as 1,2,4-triazine (B1199460) and thiazolinone), hydrazones, and 1,2,3-triazoles. numberanalytics.comnih.gov The synthesis of these hybrids typically involves multi-step reaction sequences. For instance, the hydrazide derivatives can be prepared from the corresponding ester of 4-ASA by reaction with hydrazine (B178648) hydrate. These hydrazides can then serve as intermediates for the construction of more complex heterocyclic systems.

The rationale behind creating these hybrids is often to achieve a synergistic effect or to target multiple biological pathways. For example, some of these novel hybrids have been evaluated for dual anti-mycobacterial and anti-inflammatory activities. numberanalytics.comnih.gov The research in this area is dynamic, with computational docking studies and structure-activity relationship explorations guiding the design of new and more potent compounds. nih.gov

The table below presents some examples of synthesized 4-aminosalicylate hybrids and their reported activities.

| Hybrid Series | Example Scaffold | Reported Activity |

| Hydrazides | - | Intermediates for further synthesis. numberanalytics.comnih.gov |

| Heterocyclic Scaffolds | Thiazolinone, 1,2,4-Triazine | Anti-inflammatory, Antimycobacterial. numberanalytics.comnih.gov |

| Hydrazones | - | Antimycobacterial, Anti-inflammatory (COX-2 inhibition). numberanalytics.comnih.gov |

| 1,2,3-Triazoles | - | Antimycobacterial. numberanalytics.comnih.gov |

UV-Irradiation Techniques for Poly(aminosalicylic Acid) Hybrid Systems

A novel and efficient approach for the synthesis of advanced polymer hybrid systems involves the use of ultraviolet (UV) irradiation. This light-mediated technique has been successfully applied to fabricate a silver-poly(aminosalicylic acid) [Ag-PASA] hybrid system. The synthesis process is initiated by dissolving 4-aminosalicylic acid in methanol (B129727), followed by the dropwise addition of an aqueous silver nitrate (B79036) solution. This results in the formation of a white-colored Ag(I)-aminosalicylic acid complex precipitate. rsc.orgoulu.fi

Upon exposure to UV light, a gradual color change from white to brown is observed. rsc.orgoulu.fi This transformation signifies the polymerization (oxidation) of aminosalicylic acid into poly(aminosalicylic acid) and the concurrent reduction of silver ions (Ag(I)) to silver atoms (Ag(0)). rsc.orgoulu.fi The agglomeration of these silver atoms leads to the formation of silver nanoparticles, which are effectively stabilized by the newly formed polymer through functionalization. rsc.org This UV-assisted method provides an effective route for creating polymer-stabilized metallic nanoparticle hybrid systems. rsc.orgoulu.fi The resulting Ag-PASA hybrid material has demonstrated potential as a cathode material in the fabrication of asymmetric supercapacitors. rsc.orgrsc.org Studies have also shown that UV irradiation can potentiate the antimutagenic properties of p-aminosalicylic acid (NaPAS). nih.gov

Cocrystallization Strategies for Enhanced Material Properties

Cocrystallization has emerged as a significant strategy to modify and enhance the physicochemical properties of active pharmaceutical ingredients (APIs), including 4-aminosalicylic acid (PASA). This technique involves combining an API with a suitable coformer through non-covalent interactions, such as hydrogen bonds, to form a new crystalline solid with a defined stoichiometric ratio.

Design and Synthesis of Drug-Drug Cocrystals

The design and synthesis of drug-drug cocrystals of 4-aminosalicylic acid aim to improve its material properties and, in some cases, to create combination therapies. Experimental screening for suitable coformers is a crucial first step. Several coformers have been successfully used to create cocrystals with PASA, including pyrazinamide (B1679903) (PYR), nicotinamide (B372718) (NAM), isonicotinamide (B137802) (iNAM), isoniazid (B1672263) (INH), and caffeine (B1668208) (CAF). researchgate.netnih.gov

The synthesis of these cocrystals can be achieved through various methods, such as dry grinding and solution-based crystallization. researchgate.netnih.gov For instance, single-crystal X-ray diffraction has been used to determine the crystal structures of PASA cocrystals with isonicotinamide ([PASA+iNAM] in a 2:1 ratio) and a methanol solvate with caffeine ([PASA+CAF+MeOH] in a 1:1:1 ratio). researchgate.netnih.gov In the [PASA+iNAM] cocrystal, the structural unit is formed by two distinct types of heterosynthons: acid-pyridine and acid-amide. researchgate.netnih.gov The combination of 4-aminosalicylic acid with other antitubercular drugs like isoniazid or sulfamethazine (B1682506) in a cocrystal formulation is proposed to leverage potential synergistic effects. mdpi.comnih.gov

Below is a table summarizing some of the reported drug-drug cocrystals of 4-aminosalicylic acid.

| Coformer | Stoichiometric Ratio (PASA:Coformer) | Synthesis Method |

| Isonicotinamide (iNAM) | 2:1 | Solution Crystallization |

| Caffeine (CAF) | 1:1 (as methanol solvate) | Solution Crystallization |

| Isoniazid (INH) | Not specified | Not specified |

| Sulfamethazine (SMT) | Not specified | High-Pressure Homogenization, High-Power Ultrasound |

| Pyrazinamide (PYR) | Not specified | Not specified |

This table is based on findings from multiple research studies. researchgate.netnih.govmdpi.comnih.gov

Impact on Physicochemical Stability Against Chemical Decomposition

A significant advantage of forming cocrystals of 4-aminosalicylic acid is the enhancement of its physicochemical stability. Research has demonstrated that cocrystallization can lead to a higher stability against chemical decomposition compared to the parent drug. researchgate.netnih.govscispace.com This improved stability is a critical factor for pharmaceutical development, as it can extend the shelf-life and maintain the efficacy of the drug product.

For example, cocrystals of 4-aminosalicylic acid with isonicotinamide and isoniazid have been reported to possess improved stability. nih.gov The formation of robust intermolecular interactions, such as hydrogen bonds within the crystal lattice, contributes to this enhanced stability. jst.go.jp By locking the API and coformer into a stable crystalline structure, the molecules are less susceptible to degradation from environmental factors like heat and humidity. researchgate.netjst.go.jp This increased stability makes these multidrug cocrystals promising candidates for further therapeutic evaluation. researchgate.net

| Cocrystal System | Observed Stability Improvement |

| PASA-Isonicotinamide | Improved solubility and stability. nih.gov |

| PASA-Isoniazid | Reported to be more thermally stable. nih.gov |

| PASA-Caffeine | Enhanced stability against chemical decomposition. researchgate.netnih.gov |

Data compiled from studies on 4-aminosalicylic acid cocrystals. researchgate.netnih.govnih.gov

Nano-Sized Cocrystal Synthesis and Properties

The integration of nanotechnology with cocrystallization has led to the development of nano-sized cocrystals, which combine the benefits of both approaches to further enhance material properties. mdpi.comnih.gov These nano-cocrystals are particularly noted for their ability to improve the dissolution rates of poorly soluble active pharmaceutical ingredients. mdpi.comresearchgate.net

High-pressure homogenization (HPH) and high-power ultrasound have been explored as effective methods for producing nano-sized cocrystals of 4-aminosalicylic acid with sulfamethazine. mdpi.comnih.govresearchgate.net Studies have shown that HPH is particularly effective, yielding nano-sized cocrystals with a narrow size distribution, whereas high-power ultrasound tends to produce particles in the micro-size range. mdpi.comnih.govresearchgate.net The morphology of the cocrystals is also dependent on the synthesis method; HPH typically produces needle-like crystals. mdpi.comnih.gov

A key property of these nano-sized cocrystals is the significant enhancement in the dissolution rate of the constituent drugs. mdpi.comnih.govresearchgate.net While both micro- and nano-sized cocrystals improve dissolution, the highest enhancement is observed with the nano-sized particles prepared by HPH. mdpi.comnih.gov This is attributed to the increased surface area that comes with particle size reduction. nih.gov

Comparison of Synthesis Methods for 4-ASA-Sulfamethazine Cocrystals

| Synthesis Method | Resulting Particle Size | Crystal Morphology | Dissolution Enhancement |

| High-Pressure Homogenization (HPH) | Nano-sized | Needle-like | Highest enhancement |

| High-Power Ultrasound (HPU) | Micro-sized | Varied morphology | Enhanced dissolution |

This interactive table summarizes findings from comparative studies on nano-cocrystal synthesis. mdpi.comnih.govresearchgate.net

Preclinical and in Vitro Research Models for 4 Aminosalicylate Efficacy Studies

In Vitro Antimycobacterial Activity Assays

In vitro assays are fundamental in determining the baseline efficacy of an antimicrobial agent against specific pathogens. For Potassium 4-aminosalicylate, these studies primarily focus on its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

The Minimum Inhibitory Concentration (MIC) is a critical parameter that defines the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. For p-aminosalicylic acid (PAS), the active component of this compound, establishing a reliable MIC is crucial for susceptibility testing, especially in cases of multidrug-resistant tuberculosis (MDR-TB).

Research utilizing the Mycobacterial Growth Indicator Tube (MGIT) 960 system has been conducted to determine the critical concentration of PAS for separating drug-susceptible (wild-type) and resistant M. tuberculosis isolates. In one study involving 102 clinical isolates, the MIC distribution showed a clear separation between wild-type and resistant strains. Based on this data, a critical concentration of 4 μg/mL was proposed for the MGIT 960 system, as all wild-type isolates fell below this threshold and all resistant isolates were at or above it. This concentration demonstrated 100% sensitivity and 100% specificity in differentiating between genotypically susceptible and resistant isolates.

| Parameter | Concentration | Methodology | Significance |

|---|---|---|---|

| Proposed Critical Concentration | 4 μg/mL | MGIT 960 System | Effectively separates wild-type and resistant M. tuberculosis populations eur.nl. |

| MIC of Unformulated PAS | 5.5 μg/mL | Anti-TB Assay | Baseline efficacy against M. tuberculosis before formulation enhancement nih.gov. |

To improve the therapeutic profile of existing drugs, researchers have explored novel delivery systems. One such approach involves the development of nanocomposite formulations to enhance drug efficacy and provide sustained release.

A nanodelivery system using magnesium layered hydroxides (MgLH) has been developed to intercalate para-aminosalicylic acid (PAS). This formulation, referred to as PAS-MgLH, was designed to improve the drug's therapeutic properties. In vitro studies demonstrated that this nanocomposite formulation exhibited enhanced antimycobacterial activity compared to the unformulated drug. The MIC of the PAS-MgLH nanocomposites against M. tuberculosis was found to be as low as 3.45 µg/mL, an improvement over the 5.5 µg/mL MIC of PAS alone nih.gov. Furthermore, the PAS-MgLH formulation was found to be biocompatible with normal human lung and fibroblast cell lines and showed a sustained release profile in simulated human body fluids (pH 7.4 and 4.8) nih.gov.

| Formulation | MIC against M. tuberculosis | Key Finding |

|---|---|---|

| Para-aminosalicylic acid (PAS) | 5.5 µg/mL | Baseline activity of the free drug nih.gov. |

| PAS-MgLH Nanocomposite A | 3.45 µg/mL | Enhanced antimycobacterial efficacy with nanocomposite formulation nih.gov. |

| PAS-MgLH Nanocomposite B | 4.42 µg/mL | Demonstrates improved activity over the unformulated drug nih.gov. |

In Vitro Anti-inflammatory Activity Profiling

Beyond its antimycobacterial effects, 4-aminosalicylic acid possesses anti-inflammatory properties, which are evaluated through various in vitro models targeting key pathways in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the arachidonic acid pathway, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. While many anti-inflammatory drugs directly inhibit these enzymes, the mechanism for salicylates may be different.

Specific in vitro studies on the direct enzymatic inhibition of COX-2 and 5-LOX by 4-aminosalicylate are not extensively detailed in available research. However, studies on the related compound, sodium salicylate (B1505791), show that its anti-inflammatory action may not stem from direct inhibition of COX enzyme activity. Instead, research indicates that salicylate at therapeutic concentrations suppresses the induction of the COX-2 gene, thereby blocking the synthesis of COX-2 mRNA and protein nih.gov. This mechanism inhibits the production of pro-inflammatory prostaglandins at the level of gene transcription rather than by direct enzyme inhibition nih.gov. This mode of action, which differs from classic nonsteroidal anti-inflammatory drugs (NSAIDs), may be relevant to the anti-inflammatory effects of 4-aminosalicylate, though further specific studies are required.

The therapeutic efficacy of aminosalicylates in inflammatory conditions may also be linked to their antioxidant properties. The ability to scavenge reactive oxygen species (ROS) is a key anti-inflammatory mechanism, as ROS can act as second messengers in the inflammatory cascade.

The antioxidant potential of 4-aminosalicylic acid has been compared to other aminosalicylates in both cell-free systems and in inflamed human colorectal biopsies. In a model using luminol-amplified chemiluminescence to measure ROS production in rectal biopsies from patients with ulcerative colitis, 4-aminosalicylic acid demonstrated notable antioxidant activity. At a concentration of 20 mM, it inhibited chemiluminescence by 59% researchgate.net. This indicates a significant capacity to reduce oxidative stress in inflamed tissues, although it was found to be less potent than 5-aminosalicylic acid in the same model researchgate.net.

| Compound | Concentration | Model System | Inhibition of Chemiluminescence |

|---|---|---|---|

| 4-Aminosalicylic Acid | 20 mM | Inflamed Human Rectal Biopsies | 59% researchgate.net |

| 5-Aminosalicylic Acid | 20 mM | Inflamed Human Rectal Biopsies | 93% researchgate.net |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in In Vitro Systems

In vitro Pharmacokinetic/Pharmacodynamic (PK/PD) models are essential tools for anti-infective drug development, allowing for the study of the dynamic interaction between a drug and a pathogen over time. These models simulate the drug concentration profiles observed in humans, providing insights into optimal dosing regimens required to achieve maximal bacterial killing and suppress the emergence of resistance researchgate.net.

For anti-tuberculosis agents like this compound, in vitro PK/PD models offer a flexible and controlled environment to study drug efficacy without the influence of a host immune system researchgate.net. These systems can be broadly classified as static or dynamic models researchgate.net.

Static Models: These involve exposing bacteria to a range of constant drug concentrations over time to determine the rate and extent of bacterial killing. This approach can provide initial data on kill kinetics researchgate.net.

Dynamic Models: These models, such as the hollow-fiber infection model, are more advanced and allow for the simulation of human pharmacokinetic profiles by continuously adding fresh media and removing the drug to mimic absorption, distribution, metabolism, and excretion eur.nlresearchgate.net. These systems are invaluable for examining the relationship between specific PK/PD indices (e.g., fAUC/MIC, Cmax/MIC) and the antimycobacterial response, as well as for studying the development of drug resistance eur.nl.

By utilizing drug clearance profiles from human studies, these in vitro systems can generate time-kill data that captures the interplay between M. tuberculosis growth and fluctuating drug concentrations, helping to optimize dosing strategies for compounds like p-aminosalicylic acid before advancing to clinical trials researchgate.net.

Evaluation of Direct Drug-Bacterial Interaction Dynamics

This compound, a salt of 4-aminosalicylic acid (4-ASA), demonstrates bacteriostatic activity, particularly against Mycobacterium tuberculosis. The primary mechanism of this interaction involves the inhibition of folic acid synthesis, a crucial metabolic pathway for bacterial growth and replication. drugbank.commedchemexpress.com 4-ASA acts as a competitive inhibitor of pteridine (B1203161) synthetase, an enzyme that has a greater affinity for 4-ASA than its natural substrate, para-aminobenzoic acid (PABA). drugbank.com This competitive binding effectively halts the synthesis of dihydrofolic acid, a precursor to folic acid. As bacteria are incapable of utilizing external sources of folic acid, this disruption of the synthesis pathway leads to a cessation of cell growth and multiplication. drugbank.com

A secondary mechanism of action may involve the inhibition of mycobactin (B74219) synthesis. Mycobactins are essential components of the bacterial cell wall that are responsible for iron uptake. By impeding mycobactin synthesis, 4-ASA can reduce the availability of iron to M. tuberculosis, further hindering its metabolic processes. drugbank.com

Selection of Candidate Compounds and Determination of Target Drug Concentrations

In preclinical assessments, the selection of 4-aminosalicylic acid and its salts as candidate compounds for further study is often based on their antimycobacterial and anti-inflammatory properties. For efficacy studies, determining the target drug concentration is a critical step. In vitro studies have established the minimum inhibitory concentration (MIC) of 4-aminosalicylic acid against M. tuberculosis H37Rv to be 0.4 μM. medchemexpress.com This concentration serves as a benchmark for evaluating the potency of new 4-ASA derivatives and formulations in preclinical research.

Simulation of Drug-Resistant Strain Dynamics

The emergence of drug-resistant strains of bacteria is a significant challenge in antimicrobial therapy. While the effects of salicylic (B10762653) acid and its derivatives can impose selective pressures that may lead to the development of cross-resistance to other antimicrobial compounds, specific in vitro or in silico models simulating the dynamics of drug resistance to this compound are not extensively detailed in the available research. cdnsciencepub.com Understanding these dynamics is crucial for predicting the long-term efficacy of the drug and for developing strategies to mitigate the development of resistance. Further research utilizing pharmacodynamic models could provide valuable insights into the evolutionary pathways of resistance in bacteria when exposed to this compound.

Cellular and Subcellular Interaction Studies

Evaluation of Solute Carrier Uptake Transporter Substrate Activity

Para-aminosalicylic acid (PAS), the active component of this compound, has been identified as a substrate for multiple solute carrier (SLC) uptake transporters. This interaction is significant as it governs the cellular uptake and subsequent distribution of the drug. In vitro studies using cell lines that overexpress various transporters have demonstrated that PAS is a novel substrate for an organic anionic polypeptide (OATP1B1), organic cationic transporters (OCT1 and OCT2), and organic anion transporters (OAT1 and OAT3). The transport affinities, represented by Km values, have been determined for each of these transporters.

Transport Affinities of Para-Aminosalicylic Acid for Solute Carrier Transporters

| Transporter | Transport Affinity (Km in μM) |

|---|---|

| OATP1B1 | 50.0 |

| OCT1 | 20.3 |

| OCT2 | 28.7 |

| OAT1 | 78.1 |

| OAT3 | 100.1 |

The net uptake rates from these studies suggest that the renal transporters OAT1 and OAT3 play a major role in the elimination of PAS.

Cytotoxicity Assessments in Relevant Cell Lines (e.g., Human Dermal Fibroblast-Adult (HDFa) Cells)

The cytotoxic potential of 4-aminosalicylic acid has been evaluated in various cell lines. A comparative study investigating the cytotoxicity of 3-, 4-, and 5-aminosalicylic acid and their sodium salts was conducted on four different established cell lines: Madin-Darby Canine Kidney (MDCK), LLC-PK1 (porcine kidney), NRK (normal rat kidney), and HepG2 (human liver cancer) cells. nih.gov The results indicated that the free acid forms of these compounds were generally less toxic than their corresponding sodium salts. nih.gov Specifically for 4-aminosalicylic acid, its toxicity varied depending on the cell line. While this study provides valuable comparative data, there is a lack of specific cytotoxicity assessments of this compound on Human Dermal Fibroblast-Adult (HDFa) cells in the reviewed literature.

In Vitro Release Profiles from Advanced Delivery Systems

To enhance the therapeutic efficacy and target drug delivery, various advanced delivery systems for 4-aminosalicylic acid have been developed and their in vitro release profiles characterized.

One such system is a colon-specific delivery formulation using sodium 4-aminosalicylic acid. This system employs a combination of Eudragit RL30D and RS30D for sustained release and Eudragit FS30D as an enteric coating. In vitro studies demonstrated that there was no drug release in a simulated gastric environment (0.1 mol L-1 HCl for 2 hours). nih.gov Drug release was initiated at a pH above 6.5 and the release rate increased with higher pH levels, indicating a pH- and time-dependent release mechanism designed to target the colon. nih.gov

Another approach involves a polymeric prodrug of 4-ASA designed for colon-targeted delivery. This system, utilizing an acrylic polymeric backbone with degradable ester bonds, exhibited a sustained release profile. In a simulated colonic environment (rat fecal matter at pH 7.4), an initial release of 40.01% was observed in the first 2 hours, followed by a sustained release reaching 93% over a 12-hour period. nih.gov

Furthermore, a novel magnesium layered hydroxide (B78521) (MgLH) nanocomposite has been developed for the delivery of para-aminosalicylic acid. This system demonstrated a sustained release of the drug in simulated human body phosphate-buffered saline (PBS) at both pH 7.4 and 4.8. The release was sustained for approximately 1400 minutes (nearly 24 hours) without an initial burst release, suggesting the potential for maintaining the drug's bioavailability over an extended period. tandfonline.com

In Vitro Release Characteristics of 4-Aminosalicylate from Advanced Delivery Systems

| Delivery System | Release Conditions | Release Profile | Reference |

|---|---|---|---|

| Colon-specific Eudragit-coated tablets (Sodium 4-aminosalicylate) | pH > 6.5 | pH- and time-dependent release, no release in simulated gastric fluid. | nih.gov |

| Polymeric prodrug | Rat fecal matter (pH 7.4) | 40.01% release in 2 hours, 93% sustained release over 12 hours. | nih.gov |

| Magnesium layered hydroxide nanocomposite (Para-aminosalicylic acid) | PBS at pH 7.4 and 4.8 | Sustained release over approximately 24 hours with no burst release. | tandfonline.com |

Advanced Analytical and Spectroscopic Characterization of 4 Aminosalicylate Compounds

Chromatographic Techniques for Quantitative Analysis

Chromatography stands as a cornerstone for the separation and quantification of 4-aminosalicylate and its derivatives. High-performance liquid chromatography (HPLC) and related techniques offer the high resolution and sensitivity required for detailed analysis.

Ion-Pair High-Performance Liquid Chromatography (HPLC) Method Development

Ion-pair chromatography is a powerful HPLC technique used to separate ionic analytes on a reversed-phase column. itwreagents.com For acidic compounds like 4-aminosalicylate, which are ionized at neutral pH, ion-pair reagents are added to the mobile phase to form neutral ion pairs. tcichemicals.comresearchgate.net This increases the hydrophobicity of the analyte complex, leading to greater retention and resolution on the non-polar stationary phase. tcichemicals.com

The development of a robust ion-pair HPLC method involves the careful selection of an appropriate ion-pairing reagent, its concentration, the mobile phase composition, and pH. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium, are commonly used as ion-pair reagents for acidic analytes. tcichemicals.comchromatographyonline.com The length of the alkyl chain on the ion-pair reagent can be adjusted to fine-tune the retention of the analyte. researchgate.net The pH of the mobile phase is a critical parameter that must be controlled to ensure the analyte is in its ionized form. researchgate.net

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-phase C18 or similar | Provides a non-polar stationary phase for interaction with the hydrophobic ion-pair. |

| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) or acetate) with an organic modifier (e.g., acetonitrile (B52724) or methanol) | Controls the elution strength and solubility of the analytes. |

| Ion-Pair Reagent | Quaternary ammonium salts (e.g., Tetrabutylammonium phosphate) | Forms a neutral, hydrophobic ion pair with the negatively charged 4-aminosalicylate. |

| pH | Adjusted to ensure ionization of 4-aminosalicylate (typically > pKa) | Facilitates the formation of the ion pair. |

| Detection | UV at a specific wavelength (e.g., 256 nm) | Allows for the quantification of 4-aminosalicylate based on its absorbance. |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications for Concentration Analysis

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity for the quantification of 4-aminosalicylate and its metabolites in biological matrices. This technique combines the high-resolution separation capabilities of UPLC with the precise mass detection of MS/MS.

UPLC-MS/MS methods are particularly valuable for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be accurately measured in complex samples like plasma. The method typically involves a simple sample preparation step, such as protein precipitation, followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, which ensures high specificity and minimizes interferences from the matrix.

| Validation Parameter | Typical Performance for Aminosalicylate Analysis |

|---|---|

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL |

| Intra-day Precision (%CV) | 0.6 - 2.9% |

| Inter-day Precision (%CV) | 1.3 - 3.8% |

| Accuracy | 103.8 - 107.2% |

| Recovery | > 82% |

Capillary Zone Electrophoresis for Metabolite (N-Acetyl-4-aminosalicylic Acid) Quantification

Capillary Zone Electrophoresis (CZE) is an efficient analytical technique for the separation of charged molecules based on their electrophoretic mobility in an electric field. chromatographyonline.com It has been successfully applied to the determination of para-aminosalicylic acid (PAS) and its primary metabolite, N-acetyl-p-aminosalicylic acid (N-acetyl-PAS), in biological fluids such as urine. researchgate.net

A key advantage of CZE is its ability to analyze samples with minimal pretreatment. researchgate.net The separation is achieved in a fused-silica capillary filled with a buffer solution. researchgate.net A high voltage is applied across the capillary, causing the analytes to migrate at different velocities depending on their charge-to-size ratio. chromatographyonline.com This allows for a good separation of the parent drug and its metabolite in a relatively short analysis time. researchgate.net

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System |

| Capillary | Fused-silica |

| Buffer | Aqueous buffer (e.g., sodium tetraborate) |

| Applied Voltage | Typically in the range of 15-30 kV |

| Detection | UV detection |

| Analysis Time | Approximately 12 minutes |

| Linearity (Correlation Coefficient) | > 0.9990 |

Spectrophotometric Methodologies for Detection and Quantification

Spectrophotometric methods, particularly UV/Visible spectroscopy, provide a valuable tool for the detection and quantification of 4-aminosalicylate compounds, often in conjunction with derivatization to enhance sensitivity and selectivity.

UV/Visible Spectroscopic Studies and Derivatization Approaches

4-Aminosalicylic acid exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum, which can be utilized for its quantification. The UV absorption spectrum of p-aminosalicylic acid has been measured in various solvents, including water and ethanol. sielc.com

Derivatization is a technique where the analyte is chemically modified to produce a new compound with more desirable properties for analysis. pickeringlabs.com In the context of HPLC with UV/Visible detection, derivatization can be employed to create a derivative that absorbs light at a longer wavelength, moving the detection out of the region where many interfering substances from the sample matrix may absorb. pickeringlabs.com This greatly enhances the selectivity of the analysis.

Application of Specific Derivatizing Reagents (e.g., p-Dimethylaminobenzaldehyde (DAB), p-Dimethylaminocinnamaldehyde (DAC))

Reagents containing an aldehyde group are known to react with primary aromatic amines, such as the one present in 4-aminosalicylate, to form colored products that can be measured spectrophotometrically.

p-Dimethylaminobenzaldehyde (DAB): Also known as Ehrlich's reagent, DAB reacts with primary aromatic amines in an acidic solution to form a yellow-colored imine, which is a type of Schiff base. researchgate.netglobalresearchonline.net This reaction can be used for the colorimetric determination of aromatic amines. researchgate.net The formation of this colored product allows for quantification using a spectrophotometer at the wavelength of maximum absorbance, typically around 450 nm. researchgate.netpickeringlabs.com

p-Dimethylaminocinnamaldehyde (DAC): This reagent also reacts with primary aromatic amines to produce a colored product, and it has been reported to be a sensitive reagent for this purpose. rsc.org The reaction with DAC can be used in the development of field tests for the detection of aromatic amines. rsc.org The enhanced conjugation in the cinnamaldehyde (B126680) structure can lead to a shift in the absorption maximum to a longer wavelength compared to the product formed with DAB, which can be advantageous in reducing interferences.

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction is a cornerstone technique for the solid-state characterization of crystalline materials. It provides detailed information about the atomic arrangement within a crystal lattice, enabling the identification of different polymorphic forms and the determination of the precise crystal structure.

Powder X-ray Diffraction (PXRD) for Polymorphic Form Identification and Crystal Structure Analysis

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique for identifying crystalline phases. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." Studies on the salts of p-aminosalicylic acid have utilized this method to confirm the unique crystalline nature of each salt.

Research by Henshaw et al. on the physicochemical properties of various p-aminosalicylic acid salts, including the potassium salt, demonstrated that they are non-isomorphous, meaning they each possess a distinct crystal structure. chemicalbook.com While the complete PXRD pattern data with specific 2θ angles and relative intensities for potassium 4-aminosalicylate is not detailed in readily available literature, the study confirmed its unique pattern.

Table 1: Crystallographic Data for 4-Aminosalicylate Compounds

| Compound Name | Crystal System | Space Group | Unit Cell Dimensions |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

Note: Specific crystallographic data for this compound from primary literature is not widely available in public databases.

Dehydration/Rehydration Behavior of Salts

The stability of hydrated salts is a critical factor in pharmaceutical development. The loss of water upon heating (dehydration) can lead to changes in the crystal structure and affect the stability and bioavailability of the drug.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the dehydration and rehydration behavior of these compounds. TGA measures the change in mass of a sample as a function of temperature, providing clear indications of water loss. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing the temperatures at which phase transitions, such as dehydration, occur.

A study of p-aminosalicylic acid salts characterized their thermal behavior and assessed the stability of their hydrates. chemicalbook.com The onset temperature of dehydration was found to vary among the different salts, correlating with their crystal structures. chemicalbook.com For instance, the strength of the interaction between the metal ion and the water molecules, as determined by bond lengths from X-ray crystallography, influences the temperature at which dehydration begins. chemicalbook.com Divalent salts like magnesium and calcium salts exhibited higher dehydration onset temperatures compared to monovalent salts like the sodium salt, which is consistent with stronger ion-dipole interactions. chemicalbook.com The crystal packing and the presence of channels within the structure can also facilitate the escape of water molecules. chemicalbook.com

Table 2: Thermal Analysis Data for 4-Aminosalicylate Salts

| Compound Name | Dehydration Onset Temperature (°C) | Technique | Observations |

| This compound | Specific data not publicly available | TGA/DSC | Characterized as a hydrated salt. |

| Sodium 4-aminosalicylate | Lower than divalent salts | TGA/DSC | Dehydration facilitated by channel features in the crystal structure. chemicalbook.com |

| Calcium 4-aminosalicylate | Higher than sodium salt | TGA/DSC | Stronger ion-dipole interactions contribute to higher dehydration temperature. chemicalbook.com |

| Magnesium 4-aminosalicylate | Higher than sodium salt | TGA/DSC | Stronger ion-dipole interactions contribute to higher dehydration temperature. chemicalbook.com |

Theoretical and Emerging Applications in Chemical and Biological Research

Nanotechnology Integration in 4-Aminosalicylate Research

Nanotechnology offers promising avenues to overcome challenges associated with conventional drug delivery. By manipulating materials at the nanoscale, researchers are developing innovative formulations to improve the therapeutic profile of 4-ASA.

Inorganic nanolayers are being explored for their utility in drug delivery, owing to their biocompatibility and ability to provide sustained release of therapeutic agents. nih.gov Layered double hydroxides (LDHs) and zinc layered hydroxides (ZLH) have been identified as suitable carriers. nih.gov Research has demonstrated the successful intercalation of para-aminosalicylic acid (PAS) into magnesium layered hydroxides (MgLH), creating a novel nanodelivery system. nih.gov

In one study, PAS was intercalated into MgLH using two different co-precipitation methods, resulting in nanocomposites with average particle sizes of 120 nm to 142 nm. nih.gov These nanocomposites exhibited a sustained release of the active compound in phosphate-buffered saline (PBS) solutions at both pH 7.4 and pH 4.8, which simulate the conditions of the human body. nih.gov This controlled release characteristic could help maintain the drug's bioavailability over an extended period while potentially minimizing side effects by avoiding the simultaneous exposure of the entire drug dose. nih.gov While this specific study used magnesium-based layers, similar principles have been applied to zinc layered hydroxides for other active agents, suggesting a viable strategy for 4-aminosalicylate delivery. nih.govresearchgate.net

Table 1: Properties of Para-aminosalicylic Acid (PAS) Loaded Magnesium Layered Hydroxide (B78521) (MgLH) Nanocomposites

| Property | Nanocomposite A | Nanocomposite B |

|---|---|---|

| Synthesis Method | Co-precipitation with Mg(NO₃)₂ and MgO | Co-precipitation with Mg(NO₃)₂ and MgO |

| Average Particle Size (TEM) | 120 nm | Not specified |

| Hydrodynamic Size (DLS) | 220 nm | 142 nm |

| Release Profile | Sustained release at pH 7.4 and 4.8 | Sustained release at pH 7.4 and 4.8 |

Data sourced from a study on a novel MgLH delivery system. nih.gov

Crystal engineering, particularly the formation of cocrystals, is a technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic molecular structure. nih.gov Nano-cocrystals combine the benefits of cocrystallization with the advantages of nanotechnology, such as increased surface-to-volume ratios, to further enhance properties like solubility and dissolution rate. mdpi.comnih.gov

Research has focused on preparing nano-sized drug-drug cocrystals of 4-aminosalicylic acid (4-ASA) and sulfamethazine (B1682506). nih.govnih.gov In these studies, techniques such as high-pressure homogenization (HPH) and high-power ultrasound were employed. nih.gov HPH was successful in producing nano-sized cocrystals, whereas the ultrasound method yielded larger, micro-sized crystals. nih.govresearchgate.net The HPH-prepared cocrystals, which appeared needle-like, demonstrated a higher dissolution enhancement for the poorly water-soluble sulfamethazine compared to the micro-sized cocrystals. nih.govresearchgate.net This enhancement is attributed to the smaller particle size achieved through HPH, which increases the surface area available for dissolution. nih.gov

Table 2: Comparison of Methods for Preparing 4-ASA and Sulfamethazine Cocrystals

| Method | Resulting Particle Size | Morphology | Dissolution Enhancement |

|---|---|---|---|

| High-Pressure Homogenization (HPH) | Nano-sized | Needle-like | Highest enhancement |

| High-Power Ultrasound | Micro-sized | Different from HPH-prepared | Enhanced, but less than HPH |

Data derived from studies on nano-sized 4-aminosalicylic acid–sulfamethazine cocrystals. nih.govresearchgate.net

Prodrug Design and Advanced Delivery Systems Research

Prodrug design is a key strategy for optimizing drug delivery, particularly for targeting specific sites within the body, such as the colon. This approach involves covalently modifying the active drug molecule, which is then cleaved at the target site to release the therapeutic agent.

4-Aminosalicylic acid is readily absorbed in the upper gastrointestinal tract (GIT), which limits its availability to the colon, the target site for treating inflammatory bowel disease (IBD). nih.gov To overcome this, various colon-specific prodrugs of 4-ASA have been designed. nih.gov These strategies often utilize carriers that are stable in the stomach and small intestine but are cleaved by enzymes produced by colonic microflora. nih.gov

One common approach is the formation of azo-conjugates. nih.gov For instance, a prodrug linking 4-ASA to N,N-dimethyl aniline via an azo bond and to polyethylene glycol (PEG) through an ester bond has been synthesized. nih.gov The PEGylation helps to limit absorption in the upper GIT, while the azo bond is designed to be reductively cleaved by azoreductase enzymes in the colon, releasing the active 4-ASA. nih.gov Other designs have included amide conjugates with entities like D-glucosamine and polymeric prodrugs using acrylic systems. nih.gov These prodrugs have shown minimal release in the upper GIT and significant release upon incubation with rat cecal or fecal matter. nih.gov

Macromolecular carriers like cyclodextrins can be used to create prodrugs with controlled release properties. eurekaselect.com A macromolecular prodrug of 4-ASA has been developed by conjugating it with β-cyclodextrin. eurekaselect.comnih.gov This approach aims to create a sterically hindered ester that resists hydrolysis in the upper GIT. eurekaselect.com

In vitro studies of this 4-ASA-β-cyclodextrin conjugate (4-AβCyd) demonstrated its stability against pH-dependent hydrolysis at pH 1.2 and 7.4. eurekaselect.comnih.gov The release kinetics showed limited drug release in simulated stomach and small intestinal environments, with significantly higher release in the presence of rat cecal and fecal matter, which contain the necessary enzymes for cleaving the conjugate. eurekaselect.comnih.gov While some premature hydrolysis was observed in the upper GIT, the design successfully demonstrated the potential for colon-targeted delivery. nih.gov

Table 3: In Vitro Release of 4-ASA from β-Cyclodextrin Conjugate

| Release Medium | % Release | Half-life (t½) in minutes |

|---|---|---|

| Stomach Homogenate | 20-23% | 1278 |

| Small Intestinal Homogenate | 20-23% | 1103 |

| Rat Cecal Matter | 68% | 341 |

| Rat Fecal Matter | 92% | 245 |

Data from a study on a macromolecular prodrug of 4-aminosalicylic acid. eurekaselect.comnih.gov

Structure-Activity Relationship (SAR) and Molecular Docking Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to designing more effective therapeutic agents. Structure-activity relationship (SAR) and molecular docking studies are computational and experimental approaches used to elucidate these relationships for 4-ASA and its derivatives.

Researchers have synthesized and evaluated new derivatives of 4-ASA to explore their potential as dual anti-inflammatory and antimycobacterial agents. nih.govresearchgate.net In these studies, modifications were made to the carboxylic and 4-amino groups of the 4-ASA molecule. researchgate.net The resulting compounds were then tested for their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation, and for their activity against Mycobacterium tuberculosis. nih.gov

Molecular docking simulations are used to predict how these new molecules bind to the active sites of their target proteins. dovepress.com For example, docking studies on 4-ASA derivatives with the COX-2 active site have helped to analyze important structural features and provide insights into the determinants of their anti-inflammatory activity. nih.gov The results from these studies indicated that specific derivatives showed potent inhibition of both COX-2 and 5-LOX and also exhibited significant activity against M. tuberculosis, with one compound being 2.5 times more potent than the parent 4-ASA. nih.gov Such studies are crucial for identifying lead compounds and guiding the rational design of new drugs with improved efficacy and dual therapeutic actions. nih.govresearchgate.net

Computational Approaches for Predicting Biological Activities of Derivatives

Computational tools are pivotal in modern drug discovery and development for predicting the biological activities of new chemical entities. In the context of 4-aminosalicylic acid derivatives, in silico methods like molecular docking and Prediction of Activity Spectra for Substance (PASS) are employed to forecast their therapeutic potential. mdpi.com

Molecular docking studies have been instrumental in analyzing the structural features of 4-ASA derivatives to understand the determinants for anti-inflammatory and anti-tuberculosis (TB) activities. nih.gov For instance, research on novel hydrazide derivatives containing an oxadiazole core used molecular modeling to suggest a plausible mechanism of action against the InhA enzyme in Mycobacterium tuberculosis. nih.gov By docking compounds into the active site of a target protein, researchers can identify the lowest energy conformations and predict binding affinity. nih.gov

The PASS program is another valuable tool that predicts a wide range of biological effects based on a compound's structure. mdpi.com Studies on other nitroimidazole derivatives have used PASS to estimate pharmacological effects, mechanisms of action, and potential toxicity, demonstrating high predicted antibacterial potential for certain structures. mdpi.com These computational screenings help prioritize which derivatives are most promising for synthesis and further biological evaluation. nih.govnih.gov

Ligand-Protein Interaction Analysis and Binding Pocket Characterization

Understanding how a ligand interacts with its target protein is fundamental to medicinal chemistry. For 4-aminosalicylate and its derivatives, this involves characterizing the binding pocket of target enzymes and analyzing the specific interactions that stabilize the ligand-protein complex.

The binding of a ligand to a protein is governed by kinetic parameters (kon and koff), which determine the thermodynamic stability of the complex and the binding affinity. nih.gov Molecular docking and dynamics simulations are key techniques used to visualize these interactions. For example, studies on 4-ASA derivatives synthesized for anti-inflammatory and antimycobacterial activity used docking to analyze important structural features and provide insights into their biological functions. nih.gov

These analyses can reveal specific amino acid residues within the binding pocket that are crucial for the interaction. researchgate.net For example, in the study of novel antitubercular agents, two compounds were docked into the InhA pocket, revealing overlapping conformations and providing a basis for a pharmacophore model that could guide further drug design. nih.gov The model suggested that introducing a benzene ring with a hydrogen bond acceptor could lead to a ligand better suited for the identified pocket. nih.gov Such detailed characterization of the binding site helps in designing more potent and selective inhibitors.

Non-Therapeutic and Material Science Applications

Beyond its biological implications, derivatives of 4-aminosalicylic acid are finding novel applications in material science, particularly in the field of energy storage. Furthermore, the constituent parts of Potassium 4-aminosalicylate—potassium and a phenolic acid—are relevant in the context of phytochemical research and plant physiology.

Application in Supercapacitor and Energy Storage Technologies using Poly(aminosalicylic acid) Hybrid Systems

Supercapacitors are gaining significant attention as energy storage devices due to their long cycle life, rapid charging capabilities, and high power densities. rsc.orguj.ac.zaoulu.fi A promising material in this area is a silver-polymer hybrid system [Ag-PASA] synthesized using poly(aminosalicylic acid), a polymer derived from 4-aminosalicylic acid. rsc.orguj.ac.za This polymer is considered a promising conducting polymer due to its multiple redox states and excellent environmental stability. rsc.org

In one study, a UV-light mediated synthesis was used to create an Ag-PASA hybrid system to serve as a cathode material for an asymmetric supercapacitor. rsc.orguj.ac.za The performance of this material has been systematically evaluated.

| Performance Metric | Value | Conditions |

|---|---|---|

| Specific Capacity (Active Material) | 317 C g⁻¹ | Three-electrode setup at 5 mV s⁻¹ |

| Specific Capacity (Asymmetric Device) | 55 C g⁻¹ | At 5 mV s⁻¹ |

| Capacity Retention | 85% | After 10,000 charge–discharge cycles at 1.4 A g⁻¹ |

| Specific Energy | 15.1 W h kg⁻¹ | At a specific power of 325 W kg⁻¹ |

| Specific Energy | 9 W h kg⁻¹ | At a specific power of 1625 W kg⁻¹ |

These results indicate that the Ag-PASA hybrid system is an excellent candidate for cathode materials in asymmetric supercapacitor applications. rsc.orguj.ac.za The assembled device, which used activated carbon as the anode, demonstrated a faradaic charge storage mechanism. rsc.orguj.ac.za

Phytochemical Research: Role in Plant Stress Response and Phenolic Acid Accumulation